molecular formula C58H114N2O5 B10861685 Ionizable lipid-1

Ionizable lipid-1

Cat. No.: B10861685
M. Wt: 919.5 g/mol
InChI Key: VBFYPCGDFUFVCZ-UHFFFAOYSA-N
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Description

Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate (CAS: 2036272-50-9), also known as Lipid A9, is a synthetic lipid-derived compound with the molecular formula C₅₇H₁₁₂N₂O₅ and a molecular weight of 905.51 g/mol . Structurally, it features a nonadecanedioate backbone esterified with ditridecan-7-yl groups and a 3-(dimethylamino)propyl-octanoylamino substituent. This design confers amphiphilic properties, making it soluble in DMSO (~110.44 mM) and suitable for in vitro applications. Its liquid state and storage requirements (-20°C or -80°C) suggest sensitivity to thermal degradation, necessitating careful handling .

Properties

Molecular Formula

C58H114N2O5

Molecular Weight

919.5 g/mol

IUPAC Name

ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate

InChI

InChI=1S/C58H114N2O5/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3

InChI Key

VBFYPCGDFUFVCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate is characterized by a long hydrophobic tail and an amino-functionalized head group, which may influence its interaction with biological membranes and cellular uptake. The molecular formula can be summarized as follows:

  • Molecular Formula : C₃₃H₆₉N₃O₄
  • Molecular Weight : 563.93 g/mol

Structural Features

FeatureDescription
Long-chain fatty acidsEnhances membrane permeability
Dimethylamino groupPotential for enhanced solubility and bioactivity
Octanoylamino linkageMay facilitate interaction with lipid membranes

The biological activity of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate is primarily attributed to its ability to interact with cell membranes, potentially acting as a surfactant or emulsifier. The dimethylamino group may also play a role in modulating receptor activity or facilitating cellular uptake.

Case Studies and Research Findings

  • Cellular Uptake Studies : Research indicates that compounds with similar structures exhibit enhanced cellular uptake in various cell lines, suggesting that ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate may also have similar properties. For instance, studies on lipid-based nanoparticles have shown increased transfection efficiency when using lipid derivatives with long-chain fatty acids .
  • Antimicrobial Activity : Preliminary studies indicate that compounds containing long-chain fatty acids can exhibit antimicrobial properties. A study demonstrated that surfactants with similar structural features were effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .
  • Drug Delivery Applications : The amphiphilic nature of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate makes it a candidate for drug delivery systems. Research has shown that such compounds can enhance the solubility and bioavailability of poorly soluble drugs .

Biological Activity Summary

Study TypeFindingsReference
Cellular UptakeEnhanced uptake in various cell lines
Antimicrobial ActivityEffective against multiple bacterial strains
Drug Delivery EfficiencyImproved solubility for hydrophobic drugs

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks to ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate exhibit promising anticancer properties. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Mechanism of Action :

  • Induction of apoptosis in cancer cells.
  • Modulation of apoptotic pathways.
  • Inhibition of cell proliferation.

Case Study :
A study examining related compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.9 to 7.52 µg/mL for human colorectal (HCT-116) and breast (MCF-7) cancer cells, suggesting a strong potential for development as an anticancer agent .

Drug Delivery Systems

The amphiphilic nature of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate makes it an excellent candidate for drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Nanoparticle Formulation

The compound can be utilized to create nanoparticles that encapsulate therapeutic agents, improving their stability and controlled release profiles. This is particularly beneficial for targeting specific tissues or cells, thereby minimizing side effects associated with conventional drug administration.

Research Findings :
Studies have shown that nanoparticles formulated with similar compounds can achieve targeted delivery to tumor sites, enhancing therapeutic efficacy while reducing systemic toxicity .

Antimicrobial Properties

Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate has demonstrated potential antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Mechanism of Action :

The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways contributes to its antimicrobial effects.

Case Study :
In vitro studies revealed that derivatives of similar compounds exhibited significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against HCT-116 and MCF-7 cells
Drug Delivery SystemsEnhances solubility and bioavailability; used in nanoparticle formulations
Antimicrobial PropertiesEffective against E. coli and S. aureus; disrupts microbial cell membranes

Comparison with Similar Compounds

Key Observations :

  • Lipid A9’s high molecular weight and lipophilicity distinguish it from smaller, water-soluble drugs like chlorpromazine.
  • Unlike dalbavancin, Lipid A9 lacks polar glycopeptide motifs, limiting its utility in targeting bacterial cell walls but favoring membrane-associated interactions .

Antiviral Potential vs. Phenothiazines

Drug Delivery Implications

Lipid A9’s solubility in DMSO and ester linkages align with excipient properties observed in lipid-based nanoparticles (e.g., for mRNA vaccines). Comparatively, phenothiazines and dalbavancin lack such formulation flexibility due to rigid cores or hydrophilic groups .

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